

Aporphine Alkaloids from *Cissampelos capensis*: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Neolitsine*

Cat. No.: *B130865*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the aporphine and proaporphine alkaloids isolated from *Cissampelos capensis*, a plant with significant traditional medicinal use. This document summarizes the key chemical constituents, their quantitative distribution, and detailed methodologies for their extraction, isolation, and characterization. Furthermore, it delves into the cytotoxic activities of these compounds and explores the molecular signaling pathways implicated in their mechanism of action.

Identified Aporphine and Proaporphine Alkaloids

Cissampelos capensis is a rich source of isoquinoline alkaloids, particularly aporphines and proaporphines. The primary alkaloids identified in various parts of the plant are listed below.

Table 1: Aporphine and Proaporphine Alkaloids from *Cissampelos capensis*

Alkaloid Class	Compound Name	Plant Part(s) Found
Aporphine	Bulbocapnine	Leaves, Stems
Aporphine	Dicentrine	Leaves
Aporphine	(S)-Neolitsine	Aerial Parts
Proaporphine	Crotsparine	Leaves
Proaporphine	Glaziovine	Leaves
Proaporphine	Pronuciferine	Leaves, Stems
Proaporphine	Cissamaline	Leaves, Stems
Proaporphine	Cissamanine	Leaves, Stems
Proaporphine	Cissamdine	Leaves, Stems

Quantitative Distribution of Major Alkaloids

The concentration of these alkaloids varies significantly between different parts of the plant. A quantitative analysis of the main alkaloids in the leaves, stems, and rhizomes of *Cissampelos capensis* has been reported, with the data summarized below.

Table 2: Distribution and Yields of Main Alkaloids in *Cissampelos capensis*^[1]

Plant Part	Alkaloid	Yield (%)
Leaves		
Dicentrine	56	
Bulbocapnine	18	
Salutaridine*	1	
Glaziovine	2	
Lauroscholtzine	15	
Crotsparine	-	
Stems		
Bulbocapnine	2	
Cissacapine	27	
Cycleanine	67	
Insularine	1	
Rhizomes		
12-O-methylcurine	13	
Cissacapine	43	
Cycleanine	23	

*Salutaridine is a morphinane alkaloid included for context. **Cissacapine, cycleanine, insularine, and 12-O-methylcurine are bisbenzyltetrahydroisoquinoline alkaloids. Note: Yields can be variable depending on the specific plant population and environmental conditions.[\[1\]](#)

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and structural elucidation of aporphine alkaloids from *Cissampelos capensis*.

General Experimental Workflow

The overall process for obtaining pure aporphine alkaloids from the plant material is depicted in the following workflow diagram.

Caption: General workflow for the isolation and characterization of aporphine alkaloids.

Extraction of Total Tertiary Alkaloids

- Preparation of Plant Material: Air-dry the leaves and stems of *Cissampelos capensis* at room temperature and then grind them into a fine powder.
- Maceration: Soak the powdered plant material in methanol (MeOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature.
- Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Acid-Base Extraction:
 - Dissolve the crude extract in 10% acetic acid.
 - Wash the acidic solution with chloroform (CHCl_3) to remove neutral and weakly basic compounds.
 - Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide (NH_4OH).
 - Extract the alkaline solution with CHCl_3 .
 - Combine the organic layers and wash them with distilled water.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) and evaporate the solvent to yield the total tertiary alkaloid (TTA) extract.

Isolation and Purification of Aporphine Alkaloids

- Column Chromatography:
 - Subject the TTA extract to column chromatography on silica gel (60-120 mesh).

- Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl_3 :MeOH, 9:1) and visualizing with Dragendorff's reagent.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Pool the fractions containing the compounds of interest based on their TLC profiles.
 - Further purify the pooled fractions using preparative HPLC on a C18 column.
 - Use a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
 - Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).
 - Collect the peaks corresponding to the individual alkaloids.

Structural Elucidation

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified alkaloids in a suitable deuterated solvent (e.g., CDCl_3 or MeOD).
 - Acquire ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Analyze the chemical shifts, coupling constants, and correlation signals to determine the chemical structure of the alkaloids.
- Mass Spectrometry (MS):
 - Obtain high-resolution mass spectra using techniques such as ESI-MS or LC-MS to determine the exact mass and molecular formula of the compounds.
 - Analyze the fragmentation patterns in the MS/MS spectra to confirm the structural assignments.

Biological Activity and Signaling Pathways

Several of the aporphine and proaporphine alkaloids isolated from *Cissampelos capensis* have demonstrated significant biological activity, particularly cytotoxicity against cancer cell lines.

Cytotoxicity

The isolated proaporphine alkaloids, including the newly identified cissamaline, cissamanine, and cissamdine, along with known compounds like glaziovine and pronuciferine, have exhibited cytotoxic effects against Caco-2 cell lines at concentrations above 250 μM .^{[2][3]}

Signaling Pathway of Dicentrine-Induced Apoptosis

Dicentrine, a prominent aporphine alkaloid from *Cissampelos capensis*, has been shown to potentiate TNF- α -induced apoptosis in lung adenocarcinoma cells. Its mechanism of action involves the modulation of key signaling pathways, including NF- κB and AP-1. The proposed signaling cascade is illustrated below.

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